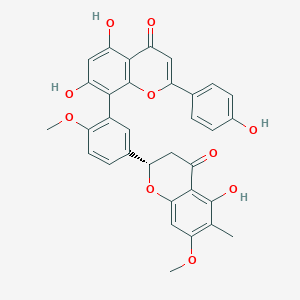
2,3-Dihydro-6-methylginkgetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-6-methylginkgetin is a natural product derived from the leaves of Ginkgo biloba. It is a biflavonoid, which means it consists of two flavonoid molecules linked together. This compound has garnered significant attention in scientific research due to its potential therapeutic properties, particularly in the fields of neurodegenerative diseases and cardiovascular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6-methylginkgetin typically involves the use of flavonoid precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Ginkgo biloba leaves, followed by purification processes such as chromatography. The extraction process may use solvents like acetone, chloroform, or ethyl acetate to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-6-methylginkgetin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the hydroxyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Applications De Recherche Scientifique
2,3-Dihydro-6-methylginkgetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of biflavonoid synthesis and reactivity.
Biology: The compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidative properties are explored for use in food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-6-methylginkgetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Neuroprotection: It inhibits the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease, and modulates signaling pathways involved in neuronal survival.
Anti-inflammatory Effects: The compound suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-6-methylginkgetin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Ginkgetin: Another biflavonoid from Ginkgo biloba, known for its anticancer and neuroprotective properties.
Amentoflavone: A biflavonoid found in various plants, with notable anti-inflammatory and antiviral activities.
Bilobetin: A related compound with antioxidant and anti-inflammatory effects.
In comparison, this compound stands out for its potent antioxidative and neuroprotective properties, making it a promising candidate for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C33H26O10 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H26O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-12,14,27,34-36,39H,13H2,1-3H3/t27-/m0/s1 |
Clé InChI |
ALCMEGWPPBQUES-MHZLTWQESA-N |
SMILES isomérique |
CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |
SMILES canonique |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


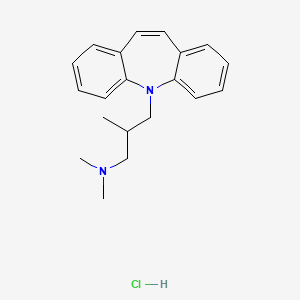
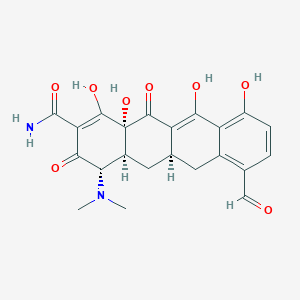
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
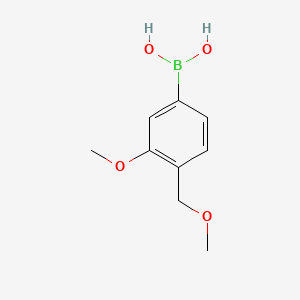
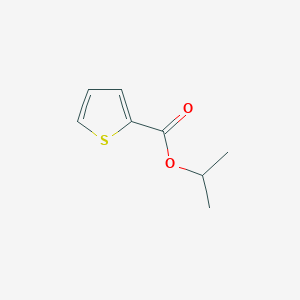

![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
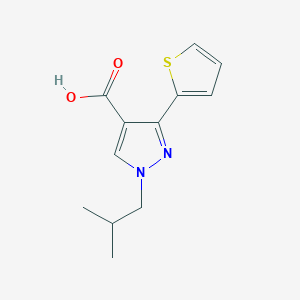
![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)
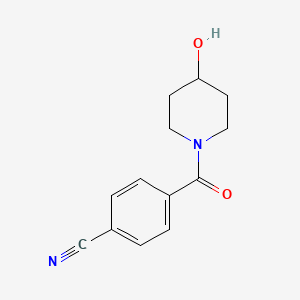
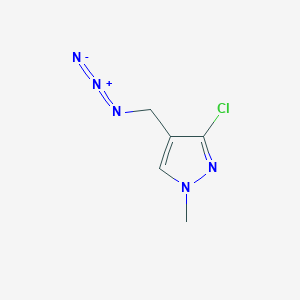
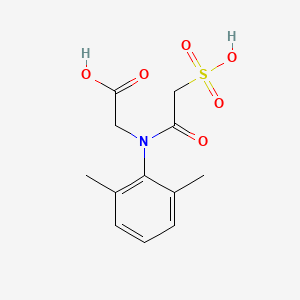
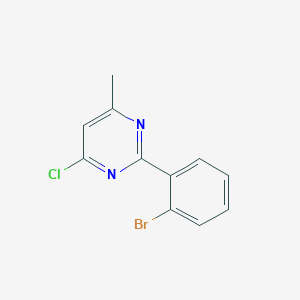
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
